

Using ROX NHS Ester for Fluorescence Microscopy: Application Notes and Protocols

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Compound of Interest

Compound Name: ROX NHS ester, 6-isomer

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Introduction

ROX (Carboxy-X-rhodamine) NHS ester is a bright, amine-reactive fluorescent dye belonging to the rhodamine family. Its N-hydroxysuccinimidyl (NHS) ester functional group readily reacts with primary amines on biomolecules, such as the N-terminus of proteins or the side chain of lysine residues, to form stable amide bonds.^[1] This property makes ROX NHS ester an excellent tool for covalently labeling proteins, antibodies, peptides, and amine-modified oligonucleotides for a variety of fluorescence-based applications.^[2] With its strong absorption and emission in the orange-red region of the visible spectrum, ROX is well-suited for fluorescence microscopy, immunofluorescence, and other detection methods.^[3] Rhodamine dyes, in general, are known for their high fluorescence quantum yields and photostability, making them reliable probes for cellular imaging.^[4]

Properties of ROX NHS Ester

Quantitative data for 5-ROX NHS Ester and 6-ROX NHS ester are summarized in the table below. It is important to note the specific isomer when designing experiments, as their photophysical properties can vary slightly.

Property	5-ROX NHS Ester	6-ROX NHS Ester	Reference
Molecular Weight	631.69 g/mol	631.67 g/mol	[4][5]
Excitation Maximum (λ_{ex})	582 nm	570 nm	[4][5]
Emission Maximum (λ_{em})	606 nm	591 nm	[4][5]
Molar Extinction Coefficient (ϵ)	93,000 $\text{cm}^{-1}\text{M}^{-1}$	88,000 $\text{cm}^{-1}\text{M}^{-1}$	[4][5]
Fluorescence Quantum Yield (Φ)	Not specified	1.0	[4]
Reactivity	Primary amines	Primary amines	[2][5]
Solubility	DMSO, DMF, MeOH	Good in polar organic solvents (DMF, DMSO), low in water	[4][5]

Experimental Protocols

Protocol 1: Labeling an Antibody with ROX NHS Ester

This protocol provides a general procedure for labeling an antibody with ROX NHS ester. The optimal dye-to-antibody ratio may need to be determined empirically for each specific antibody and application.

Materials:

- Antibody of interest (in an amine-free buffer like PBS)
- ROX NHS ester
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- 1 M Sodium bicarbonate buffer (pH 8.3)
- Purification column (e.g., Sephadex G-25)

- Reaction tubes
- Spectrophotometer

Procedure:

- Prepare the Antibody Solution:
 - Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) at a concentration of 2-10 mg/mL.^[1] Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete for reaction with the NHS ester.^[1]
- Prepare the ROX NHS Ester Stock Solution:
 - Allow the vial of ROX NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
 - Dissolve the ROX NHS ester in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.^[6] This solution should be prepared fresh before each use.
- Labeling Reaction:
 - Add a 5- to 10-fold molar excess of the ROX NHS ester stock solution to the antibody solution.^[7] The optimal ratio may need to be adjusted depending on the antibody and desired degree of labeling.
 - Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.^[6]
- Purification of the Labeled Antibody:
 - Separate the ROX-labeled antibody from the unreacted dye and hydrolysis products using a gel filtration column (e.g., Sephadex G-25) equilibrated with an appropriate storage buffer (e.g., PBS).^[6]
 - Collect the fractions containing the labeled antibody. The labeled antibody will be in the first colored fractions to elute from the column.

- Characterization of the Labeled Antibody:
 - Measure the absorbance of the purified labeled antibody at 280 nm (for protein concentration) and at the excitation maximum of ROX (e.g., 570 nm for the 6-isomer).
 - Calculate the protein concentration and the degree of labeling (DOL) using the following equations:
 - Protein Concentration (M) = $[A_{280} - (A_{\max} \times CF)] / \epsilon_{\text{protein}}$
 - $DOL = A_{\max} / (\epsilon_{\text{dye}} \times \text{Protein Concentration (M)})$

Where:

 - A_{280} is the absorbance at 280 nm.
 - A_{\max} is the absorbance at the excitation maximum of ROX.
 - CF is the correction factor (A_{280} of the free dye / A_{\max} of the free dye). For 6-ROX, the CF_{280} is 0.49.[4]
 - $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm.
 - ϵ_{dye} is the molar extinction coefficient of ROX at its excitation maximum.
 - An optimal DOL is typically between 2 and 7 for antibodies. Over-labeling can lead to fluorescence quenching and reduced antibody activity.[7]
- Storage:
 - Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage, protected from light.[6]

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol describes a general procedure for using a ROX-labeled secondary antibody for indirect immunofluorescence staining of a target protein in cultured cells.

Materials:

- Cultured cells grown on coverslips
- Phosphate-buffered saline (PBS)
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 1% BSA in PBS)
- Primary antibody specific to the target protein
- ROX-labeled secondary antibody (specific to the host species of the primary antibody)
- Nuclear counterstain (e.g., DAPI)
- Mounting medium
- Fluorescence microscope

Procedure:

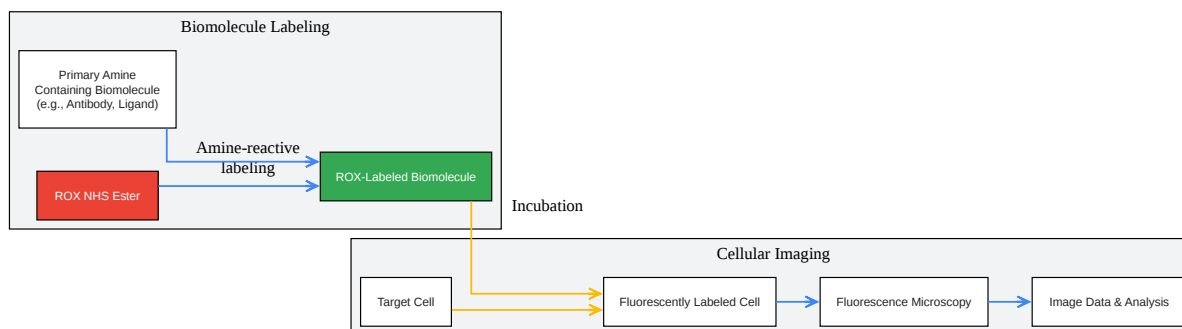
- Cell Preparation:
 - Wash the cells grown on coverslips twice with PBS.
 - Fix the cells with fixation buffer for 15 minutes at room temperature.
 - Wash the cells three times with PBS.
- Permeabilization (for intracellular targets):
 - Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
 - Wash the cells three times with PBS.
- Blocking:

- Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the primary antibody in blocking buffer to its recommended concentration.
 - Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
 - Wash the cells three times with PBS.
- Secondary Antibody Incubation:
 - Dilute the ROX-labeled secondary antibody in blocking buffer to its recommended concentration.
 - Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
 - Wash the cells three times with PBS, protected from light.
- Counterstaining:
 - Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
 - Wash the cells twice with PBS.
- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using a mounting medium.
 - Image the cells using a fluorescence microscope equipped with appropriate filters for ROX and the counterstain.

Application Example: Visualizing Epidermal Growth Factor Receptor (EGFR) Trafficking

Fluorescently labeled ligands are powerful tools for studying receptor-mediated endocytosis and downstream signaling pathways. For instance, epidermal growth factor (EGF) labeled with a fluorophore spectrally similar to ROX, such as Rhodamine or Texas Red, can be used to visualize the internalization and trafficking of the EGF receptor (EGFR).[1][7]

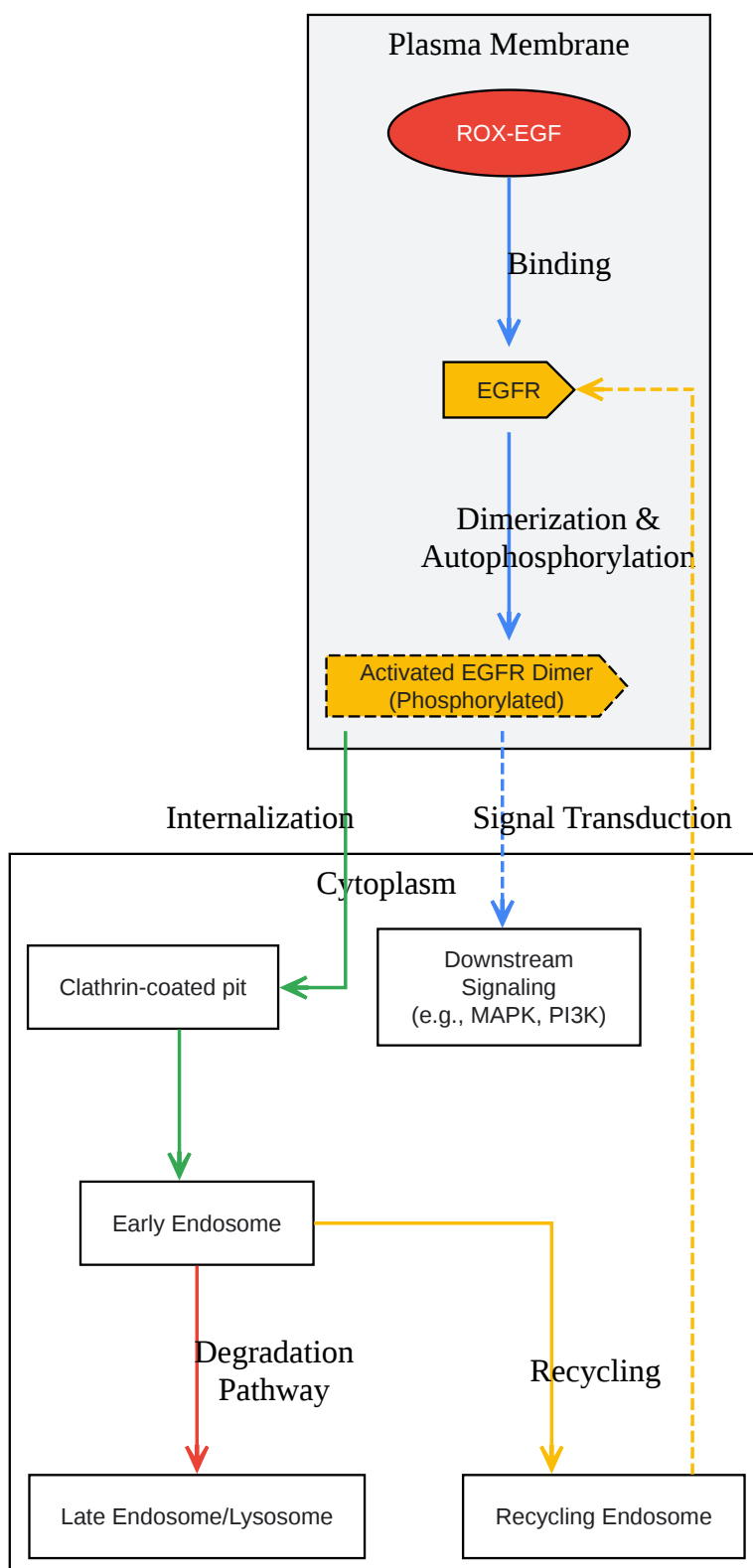
Upon binding of the fluorescently labeled EGF to EGFR on the cell surface, the receptor dimerizes and becomes activated through autophosphorylation.[8] This activation initiates downstream signaling cascades and also triggers the internalization of the receptor-ligand complex into endosomes.[1] By using fluorescence microscopy, researchers can track the movement of the fluorescent EGF-EGFR complexes from the plasma membrane to early endosomes, and their subsequent sorting to either recycling endosomes for return to the cell surface or to late endosomes and lysosomes for degradation.[1] This allows for the spatio-temporal analysis of EGFR signaling and regulation.



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Experimental workflow for using ROX NHS ester.

Reaction of ROX NHS ester with a primary amine.



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EGFR trafficking and signaling pathway.

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